

# App-018: Application Notes and Protocols for Preclinical and Clinical Research

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## Compound of Interest

Compound Name: App-018

Cat. No.: B10837356

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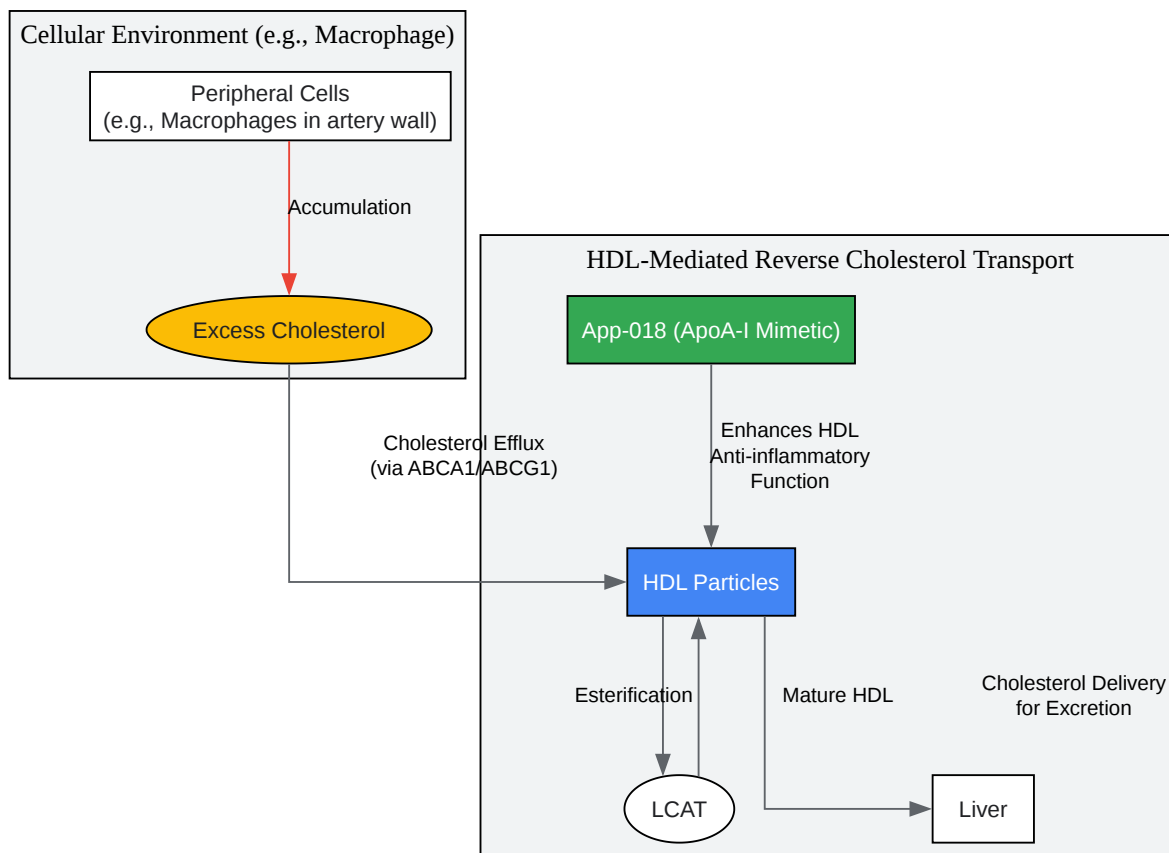
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## Introduction

**App-018** (also known as D-4F) is a synthetic peptide composed of 18 D-amino acids designed to mimic the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).<sup>[1]</sup> **App-018** has been investigated for its potential therapeutic role in cardiovascular diseases, primarily due to its ability to enhance the anti-inflammatory properties of HDL.<sup>[1][2]</sup> Preclinical and early clinical studies have explored its utility in atherosclerosis.<sup>[3]</sup> <sup>[4]</sup> Development of **App-018** was discontinued after Phase I clinical trials due to low bioavailability. These notes provide a summary of the available data on the dosage and administration of **App-018**.

## Mechanism of Action

**App-018** is an apolipoprotein A-I mimetic. It is believed to exert its effects by associating with HDL and promoting the removal of cholesterol from peripheral tissues, a process known as reverse cholesterol transport. Additionally, **App-018** has been shown to improve the anti-inflammatory function of HDL.



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*Proposed mechanism of **App-018** in enhancing reverse cholesterol transport.*

## Quantitative Data Summary

The following tables summarize the dosage and administration details from preclinical and clinical studies of **App-018**.

### Table 1: Preclinical Studies of App-018

Animal Model	Administration Route	Key Findings	Reference
LDL receptor-deficient mice	Oral	Reduced aortic root lesion areas.	
Apolipoprotein E-null mice	Oral	Reduced aortic root lesions, increased pre $\beta$ -HDL levels, and enhanced HDL anti-inflammatory activity.	
Apolipoprotein E-null mice	Oral (with statin)	Regression of lesions in the aortic root and entire aorta.	
Apolipoprotein E-null mice	Oral or Intraperitoneal (without statin)	Did not inhibit the progression of established lesions.	

**Table 2: Phase I Clinical Trial of App-018**

Parameter	Details
Study Population	50 patients with coronary artery disease (CAD).
Dosage Groups	30 mg, 100 mg, 300 mg, 500 mg, and placebo.
Administration Route	Single oral dose.
Pharmacokinetics	Low plasma levels, suggesting limited bioavailability.
Pharmacodynamics	The two highest doses (300 mg and 500 mg) were associated with increased anti-inflammatory activity of patient-derived HDL.
Safety	The single oral dose was reported to be safe and well-tolerated at all concentrations.

## Experimental Protocols

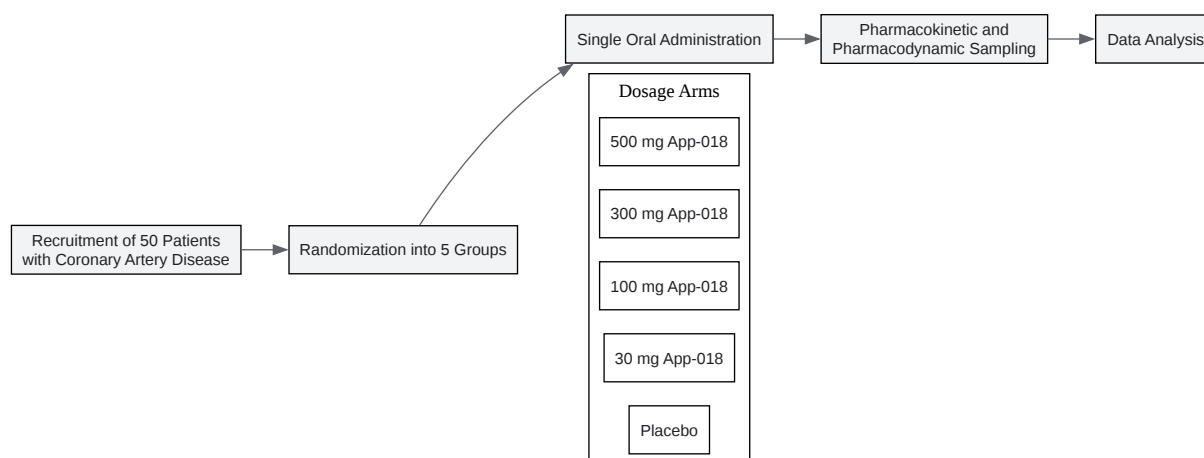
Detailed experimental protocols for **App-018** are not publicly available due to the discontinuation of its development. The following are summaries of the methodologies based on published literature.

## Preclinical Evaluation in Murine Models

- **Animal Models:** LDL receptor-deficient or apolipoprotein E-null mice were used as established models of atherosclerosis.
- **Drug Administration:** **App-018** was administered orally. In some studies, it was co-administered with a statin.
- **Efficacy Assessment:** The primary endpoint was the reduction in atherosclerotic lesion area, typically measured in the aortic root.
- **Biomarker Analysis:** Plasma levels of HDL, particularly pre $\beta$ -HDL, were measured. The anti-inflammatory activity of HDL was also assessed.

## Phase I Clinical Trial Protocol Summary

The following diagram outlines the probable workflow of the Phase I clinical trial based on the available information.



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*High-level workflow for the Phase I clinical trial of **App-018**.*

## Conclusion

**App-018** demonstrated promising preclinical activity as an apoA-I mimetic, leading to reduced atherosclerosis in animal models. However, its clinical development was halted due to low oral bioavailability in a Phase I trial. While higher doses did show a pharmacodynamic effect on HDL's anti-inflammatory properties, the limited exposure likely prevented further development. The information presented here is intended to serve as a reference for researchers interested in the field of apoA-I mimetics and HDL-targeted therapies.

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